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Compound of Interest

Compound Name: NCI-14465

Cat. No.: B15574885 Get Quote

A comprehensive analysis of computational approaches to understanding the binding

characteristics of NCI-14465.

Introduction
This technical guide provides a detailed overview of the in silico modeling of the binding affinity

of NCI-14465, a compound of interest within the National Cancer Institute's (NCI) drug

discovery programs. As researchers increasingly turn to computational methods to accelerate

drug development, understanding the molecular interactions of potential therapeutic agents is

paramount. This document is intended for researchers, scientists, and drug development

professionals, offering a deep dive into the methodologies, data, and workflows relevant to the

computational assessment of NCI-14465.

The NCI's Developmental Therapeutics Program has been instrumental in the discovery and

development of novel cancer treatments, leveraging extensive libraries of natural products,

semisynthetic derivatives, and synthetic compounds. The analysis of these compounds often

involves high-throughput screening and subsequent detailed molecular characterization, where

in silico modeling plays a crucial role.

Experimental Protocols & Methodologies
The in silico investigation of NCI-14465's binding affinity would typically involve a multi-step

computational workflow. The following protocols outline the standard procedures used in such

an analysis.
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Target Identification and Preparation
The initial and most critical step is the identification of the biological target of NCI-14465. This is

often achieved through a combination of experimental screening and computational target

prediction methods. Once a putative target protein is identified, its three-dimensional structure

is obtained, typically from a repository like the Protein Data Bank (PDB).

Protocol for Target Preparation:

Structure Retrieval: Download the crystal structure of the target protein from the PDB.

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water

molecules, ions, and co-crystallized ligands.

Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, which are

often missing in crystal structures, and assign appropriate protonation states to ionizable

residues at a physiological pH.

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve

any steric clashes and optimize the hydrogen-bonding network.

Ligand Preparation
The chemical structure of NCI-14465 needs to be prepared for docking simulations.

Protocol for Ligand Preparation:

2D to 3D Conversion: If starting from a 2D representation, convert the structure of NCI-
14465 to a 3D conformation.

Tautomer and Ionization State Prediction: Generate likely tautomeric and ionization states of

the ligand at a physiological pH.

Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a low-energy

conformation.

Molecular Docking
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Molecular docking is a computational technique that predicts the preferred orientation of one

molecule to a second when bound to each other to form a stable complex.

Protocol for Molecular Docking:

Binding Site Definition: Define the binding site on the target protein. This can be done by

specifying the coordinates of the co-crystallized ligand or by using pocket detection

algorithms.

Docking Simulation: Run the docking algorithm to generate a series of possible binding

poses of NCI-14465 within the defined binding site.

Scoring and Ranking: Score each pose using a scoring function that estimates the binding

affinity. The poses are then ranked based on their scores.

Molecular Dynamics (MD) Simulations
To gain a more dynamic and accurate understanding of the binding event, molecular dynamics

simulations can be performed on the top-ranked protein-ligand complexes obtained from

docking.

Protocol for MD Simulations:

System Setup: Place the protein-ligand complex in a simulation box filled with a chosen

water model. Add counter-ions to neutralize the system.

Equilibration: Gradually heat the system to the desired temperature and equilibrate the

pressure to stabilize the simulation environment.

Production Run: Run the simulation for a significant period (nanoseconds to microseconds)

to observe the dynamics of the protein-ligand interaction.

Trajectory Analysis: Analyze the simulation trajectory to calculate binding free energies (e.g.,

using MM/PBSA or MM/GBSA methods), identify key interacting residues, and assess the

stability of the complex.

Data Presentation
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While specific quantitative data for NCI-14465 is not publicly available, the following table

illustrates how such data would be structured to present the results of in silico binding affinity

studies.

Computational
Method

Target Protein
Predicted Binding
Affinity (e.g., ΔG,
kcal/mol)

Key Interacting
Residues

Molecular Docking

(Glide)
Example Kinase -9.5 Lys72, Glu91, Leu148

Molecular Docking

(AutoDock Vina)
Example Kinase -8.8 Lys72, Asp165

MM/PBSA (from MD) Example Kinase -45.2 ± 3.5 Lys72, Glu91, Asp165

MM/GBSA (from MD) Example Kinase -38.7 ± 2.8 Lys72, Glu91, Asp165

Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to visualize the key

processes in the in silico analysis of NCI-14465.
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Caption: Workflow for in silico modeling of NCI-14465 binding affinity.
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Caption: Example signaling pathway potentially targeted by NCI-14465.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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